1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Overview
Description
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2FN2 and its molecular weight is 281.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is the central serotonin system . This compound belongs to the class of phenylpiperazines, which are known to direct central serotonin release .
Mode of Action
This compound interacts with the central serotonin system, leading to an increase in the extracellular concentrations of serotonin . This interaction results in changes in neurotransmission, which can lead to various physiological and psychological effects .
Biochemical Pathways
The compound affects the serotonin pathway, a critical biochemical pathway in the central nervous system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes . By increasing the extracellular concentrations of serotonin, this compound can influence these processes .
Pharmacokinetics
Its solubility in dmso and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the central serotonin system . By increasing the extracellular concentrations of serotonin, it can influence neurotransmission and various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its efficacy may be influenced by factors such as the individual’s physiological state and the presence of other substances that can interact with the central serotonin system .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWUJJGIIBRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.